molecular formula C6H6ClNO2S B2799743 Pyridine, 3-chloro-2-(methylsulfonyl)- CAS No. 98626-98-3

Pyridine, 3-chloro-2-(methylsulfonyl)-

Cat. No.: B2799743
CAS No.: 98626-98-3
M. Wt: 191.63
InChI Key: DRMAWMZBOGVBMD-UHFFFAOYSA-N
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Description

Pyridine, 3-chloro-2-(methylsulfonyl)- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 2 are replaced by a chlorine atom and a methylsulfonyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-chloro-2-(methylsulfonyl)- typically involves the chlorination of 2-(methylsulfonyl)pyridine. One common method is the reaction of 2-(methylsulfonyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of Pyridine, 3-chloro-2-(methylsulfonyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-chloro-2-(methylsulfonyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 3-chloro-2-(methylthio)-: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    Pyridine, 3-chloro-2-(methylamino)-: Contains a methylamino group instead of a methylsulfonyl group.

    Pyridine, 3-chloro-2-(methyl)-: Has a methyl group instead of a methylsulfonyl group.

Uniqueness

Pyridine, 3-chloro-2-(methylsulfonyl)- is unique due to the presence of both a chlorine atom and a methylsulfonyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-2-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMAWMZBOGVBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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